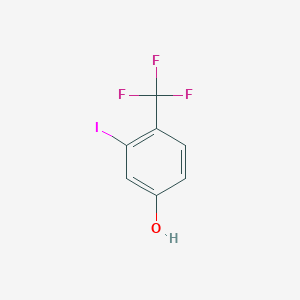

3-Iodo-4-(trifluoromethyl)phenol

Description

Contextual Significance of Fluorinated Phenols in Chemical Synthesis

Fluorinated phenols are a class of organic compounds that have garnered significant attention in modern chemical synthesis due to the unique properties conferred by the fluorine atoms. The incorporation of fluorine into a phenol (B47542) molecule can dramatically alter its physical, chemical, and biological characteristics.

The introduction of trifluoromethyl groups into organic molecules can be achieved through various methods, including the use of reagents like trifluoromethyltrimethylsilane (TMSCF3) and hypervalent iodine reagents such as Togni's and Umemoto's reagents. mdpi.com Recent advancements have also focused on visible-light-promoted trifluoromethylation using CF3I. chemistryviews.org

Halogenated phenols, particularly those containing iodine, are versatile intermediates in organic synthesis. nih.gov The iodine atom, being a good leaving group, provides a reactive site for various transformations, most notably in cross-coupling reactions. innospk.com These reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds, a crucial step in the synthesis of many complex organic molecules, including pharmaceuticals and materials. innospk.comrsc.org

The reactivity of the aromatic ring in halogenated phenols is influenced by the interplay between the hydroxyl (-OH) group and the halogen substituent. The -OH group is an activating, ortho-, para-directing group, while halogens are generally deactivating but also ortho-, para-directing. youtube.com This dual influence allows for regioselective functionalization of the aromatic ring. researchgate.net The direct iodination of phenols can be achieved using various reagents and conditions, often leading to high yields of the desired iodinated products. researchgate.net

Strategic Position of 3-Iodo-4-(trifluoromethyl)phenol as a Molecular Building Block

The compound this compound holds a strategic position as a molecular building block due to the combined functionalities of the iodo, trifluoromethyl, and hydroxyl groups. This unique combination makes it a valuable precursor for the synthesis of a wide range of more complex molecules.

This compound belongs to the class of compounds known as (trifluoromethyl)benzenes and phenols. nih.govdrugbank.comebi.ac.uknih.gov Specifically, it is a derivative of phenol where a hydrogen atom at position 3 is substituted by an iodine atom, and the methyl group of p-cresol (B1678582) at position 4 is perfluorinated to a trifluoromethyl group. ebi.ac.uk The molecular structure consists of a benzene (B151609) ring attached to a hydroxyl group, an iodine atom, and a trifluoromethyl group. The positioning of these substituents at the meta and para positions relative to the hydroxyl group creates specific electronic effects that influence the molecule's reactivity. vulcanchem.com

Table 1: Structural and Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | Not Available | C7H4F3IO | 288.01 | Phenol with iodine at position 3 and a trifluoromethyl group at position 4. vulcanchem.com |

| 4-(Trifluoromethyl)phenol | 402-45-9 | C7H5F3O | 162.11 | Phenol with a trifluoromethyl group at the para position. nist.govnist.gov |

| 3-Iodophenol | 626-02-8 | C6H5IO | 220.01 | Phenol with an iodine atom at the meta position. nist.gov |

| (Trifluoromethyl)benzene | 98-08-8 | C7H5F3 | 146.11 | Benzene with a trifluoromethyl substituent. nist.gov |

This table is interactive. Click on the headers to sort the data.

Aromatic compounds substituted with both iodo and trifluoromethyl groups are of significant interest to researchers in medicinal chemistry and materials science. mdpi.comacs.org The trifluoromethyl group enhances properties like metabolic stability and membrane permeability, which are crucial for drug candidates. mdpi.com The iodine atom serves as a versatile handle for further chemical modifications, particularly through transition metal-catalyzed cross-coupling reactions. acs.org

This combination allows for the construction of complex molecular architectures with tailored properties. For example, aryl iodides bearing electron-withdrawing trifluoromethyl groups are effective coupling partners in reactions aimed at forming new carbon-carbon bonds. acs.org The development of new synthetic methods, such as those involving hypervalent iodine reagents for trifluoromethylation and advanced techniques for direct iodination, continues to expand the utility of these building blocks. researchgate.netacs.org The ability to selectively introduce these functional groups onto an aromatic ring provides a powerful tool for the design and synthesis of novel bioactive compounds and functional materials. chemistryviews.orgnih.gov

Properties

Molecular Formula |

C7H4F3IO |

|---|---|

Molecular Weight |

288.01 g/mol |

IUPAC Name |

3-iodo-4-(trifluoromethyl)phenol |

InChI |

InChI=1S/C7H4F3IO/c8-7(9,10)5-2-1-4(12)3-6(5)11/h1-3,12H |

InChI Key |

HHSFASKTATYSFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)I)C(F)(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Iodo 4 Trifluoromethyl Phenol

Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental processes in organic chemistry that allow for the functionalization of aromatic rings. In the case of 3-Iodo-4-(trifluoromethyl)phenol, the interplay of three distinct substituents—a hydroxyl group, an iodine atom, and a trifluoromethyl group—governs its reactivity towards both nucleophiles and electrophiles. These substituents exert profound electronic and steric effects, influencing the reaction pathways and determining the regiochemical outcomes.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For an SNAr reaction to occur on this compound with iodine as the leaving group, a nucleophile would attack the carbon atom bearing the iodine.

The rate of SNAr reactions is significantly influenced by three main factors: the nature of the leaving group, the strength of the nucleophile, and the electronic properties of the substituents on the aromatic ring. masterorganicchemistry.com The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is crucial as they stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. libretexts.orgmasterorganicchemistry.com

In the context of leaving group ability in activated SNAr reactions, a well-established trend known as the "element effect" is often observed. nih.gov This trend typically follows the order F > Cl ≈ Br > I. nih.gov The high reactivity of fluoroarenes is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. nih.govyoutube.com This initial attack is the rate-determining step. masterorganicchemistry.com Consequently, iodine is generally considered a less effective leaving group in many SNAr contexts compared to other halogens. youtube.com

While the classical two-step SNAr mechanism is well-established, recent experimental and computational studies have identified a class of nucleophilic aromatic substitutions that proceed via a concerted mechanism (CSNAr). nih.govsemanticscholar.orgresearchgate.net Unlike the stepwise pathway, the CSNAr mechanism does not involve a discrete Meisenheimer intermediate. Instead, bond formation with the incoming nucleophile and bond cleavage with the leaving group occur in a single kinetic step. stackexchange.com

A significant feature of the CSNAr pathway is that it does not strictly require the substantial activation of the aromatic ring by electron-withdrawing substituents, which is a prerequisite for the classical SNAr mechanism. nih.govresearchgate.net Evidence for concerted mechanisms has been growing, particularly in reactions involving phenols. For instance, kinetic isotope effect studies on the conversion of phenols to aryl fluorides have shown that Ar–O bond breaking occurs in the rate-determining step, which is inconsistent with the traditional stepwise mechanism where the initial nucleophilic attack is rate-limiting. stackexchange.com DFT studies have further supported these findings by identifying transition states with partial bonds to both the incoming nucleophile and the leaving group. stackexchange.com This suggests that for substrates like this compound, a concerted pathway could be a possible, albeit less common, alternative to the classical SNAr mechanism, especially considering the complex electronic nature of the substituted ring.

The feasibility and rate of an SNAr reaction on this compound are dictated by the electronic effects of its substituents. The trifluoromethyl (-CF3) group and the hydroxyl (-OH) group play pivotal, yet opposing, roles in modulating the electron density of the aromatic ring.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov It deactivates the aromatic ring towards electrophilic attack but strongly activates it towards nucleophilic attack. This activation stems primarily from its strong negative inductive effect (-I), which withdraws electron density from the ring, making the ring carbons more electrophilic. nih.gov In a potential SNAr reaction at the C3 position, the -CF3 group at the C4 position (para) would effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, delocalizing the charge onto the fluorine atoms. This stabilization of the transition state or intermediate is a critical factor for the reaction to proceed. libretexts.orgmasterorganicchemistry.com

The hydroxyl group , conversely, is generally considered an activating group in the context of electrophilic aromatic substitution due to its positive mesomeric effect (+M), where its lone pairs donate electron density to the ring. This electron-donating character would deactivate the ring towards nucleophilic attack. If the phenol (B47542) is deprotonated to its conjugate base, the phenoxide ion (-O⁻), the electron-donating effect becomes even more pronounced, making a standard SNAr reaction highly unfavorable.

The interplay of these groups creates a complex electronic environment. While the -CF3 group provides the necessary activation for SNAr, the -OH group's electron-donating nature presents an opposing effect.

| Substituent | Position | Electronic Effect | Role in SNAr Activation | Impact on Intermediate/Transition State |

|---|---|---|---|---|

| -CF3 | C4 (para) | Strongly Electron-Withdrawing (-I, -M) | Activating | Strongly stabilizes negative charge |

| -OH | C1 | Electron-Donating (+M > -I) | Deactivating | Destabilizes negative charge |

| -I | C3 | Leaving Group / Electron-Withdrawing (-I) | Weakly Activating (Inductive) | Site of nucleophilic attack |

Electrophilic aromatic substitution (EAS) is a reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reactivity and regioselectivity (the position of substitution) of EAS are governed by the electronic properties of the substituents already present on the ring. libretexts.org Activating groups increase the reaction rate and direct incoming electrophiles to the ortho and para positions, while deactivating groups decrease the rate. wikipedia.org Most deactivating groups direct incoming electrophiles to the meta position. wikipedia.org

The regiochemical outcome of an EAS reaction on this compound is determined by the cumulative directing effects of the hydroxyl, iodo, and trifluoromethyl groups.

Hydroxyl (-OH) Group: The -OH group is a powerful activating group and a strong ortho, para-director. pressbooks.pubbyjus.com Its activating nature comes from the lone pairs on the oxygen atom, which are delocalized into the aromatic ring via resonance (+M effect). This increases the electron density of the ring, making it more nucleophilic and stabilizing the cationic intermediate (the Wheland complex or arenium ion) formed during the reaction, particularly when the electrophile adds to the ortho or para positions. wikipedia.orgpressbooks.pub

Trifluoromethyl (-CF3) Group: The -CF3 group is a strongly deactivating group and a meta-director. wikipedia.orgstudy.com Its powerful inductive electron-withdrawing effect (-I) removes electron density from the ring, making it less reactive towards electrophiles. nih.gov When an electrophile attacks, the -CF3 group strongly destabilizes the positive charge of the Wheland intermediate if it is located at the ortho or para positions. The meta position is the least destabilized, making it the favored site of attack. study.com

Iodo (-I) Group: Halogens like iodine are a unique class of substituents. They are deactivating due to their inductive electron withdrawal (-I effect) but are ortho, para-directing because their lone pairs can be donated through resonance (+M effect) to stabilize the cationic intermediate. pressbooks.pub

In a polysubstituted ring, the most powerful activating group generally controls the position of substitution. In this compound, the hydroxyl group is the strongest activating group and its directing effect is expected to dominate.

To predict the site of electrophilic functionalization on this compound, we must consider the directing effects of the substituents on the available positions for substitution: C2, C5, and C6.

The hydroxyl group at C1 strongly directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4, which is already substituted).

Position C6: This position is ortho to the powerfully activating -OH group and meta to the deactivating -CF3 group. Both factors favor substitution at this site.

Position C2: This position is also ortho to the -OH group. However, it is adjacent to the bulky iodine atom, which may cause steric hindrance. Furthermore, it is ortho to the strongly deactivating -CF3 group, which is electronically unfavorable.

Position C5: This position is meta to the -OH group, ortho to the -I group, and ortho to the -CF3 group. Substitution here is strongly disfavored by the directing effects of the hydroxyl and trifluoromethyl groups.

Therefore, the most probable site for electrophilic aromatic substitution is the C6 position . This outcome is directed by the dominant activating effect of the hydroxyl group and is electronically favored over the C2 position due to its relationship with the other substituents.

| Position | Relation to -OH (C1) | Relation to -I (C3) | Relation to -CF3 (C4) | Predicted Outcome |

|---|---|---|---|---|

| C2 | ortho (favored) | ortho (favored) | ortho (disfavored) | Minor product (steric hindrance, electronically disfavored by -CF3) |

| C5 | meta (disfavored) | ortho (favored) | ortho (disfavored) | Unlikely |

| C6 | ortho (favored) | para (favored) | meta (favored) | Major product |

Electrophilic Aromatic Substitution (EAS) Patterns.

Cross-Coupling Reactions and Derived Transformations

The presence of an iodine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the phenol core into more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov For a substrate like this compound, the highly reactive carbon-iodine bond readily undergoes oxidative addition to a palladium(0) catalyst.

The Suzuki-Miyaura coupling utilizes an organoboron reagent, typically a boronic acid or ester, as the coupling partner in the presence of a base. tcichemicals.com This reaction is known for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. tcichemicals.com The base is crucial for the formation of a borate complex, which facilitates the transmetalation step. researchgate.net

The Stille reaction employs an organotin compound (organostannane) as the nucleophilic partner. wikipedia.org A key advantage of Stille couplings is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity associated with tin compounds. organic-chemistry.org The mechanism proceeds through a similar catalytic cycle involving oxidative addition of the aryl iodide, transmetalation from the organostannane, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Below is a table representing typical palladium-catalyzed cross-coupling reactions with this compound.

| Reaction Type | Coupling Partner | Catalyst System | Base | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Phenyl-4-(trifluoromethyl)phenol |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 3-(4-Methoxyphenyl)-4-(trifluoromethyl)phenol |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | 3-Vinyl-4-(trifluoromethyl)phenol |

| Stille | Trimethyl(phenyl)stannane | PdCl₂(PPh₃)₂ | - | 3-Phenyl-4-(trifluoromethyl)phenol |

Beyond C-C bond formation, palladium and copper catalysts are extensively used to forge carbon-heteroatom bonds, providing routes to important classes of compounds such as arylamines, diaryl ethers, and aryl thioethers. libretexts.org Aryl iodides are highly effective electrophiles in these transformations.

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds. libretexts.org It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a stoichiometric amount of base. libretexts.org The choice of phosphine ligand is often critical to the success and efficiency of the reaction. libretexts.org

For the formation of C-O bonds to produce diaryl ethers, both palladium-catalyzed methods and copper-catalyzed Ullmann-type reactions are employed. The Ullmann condensation traditionally involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst, often at high temperatures. Modern methods have been developed that proceed under milder conditions. mdpi.com

Similarly, C-S bonds can be formed through catalytic coupling of aryl halides with thiols. These reactions provide access to aryl sulfides, which are valuable in medicinal chemistry and materials science.

The table below illustrates representative C-Heteroatom bond-forming reactions.

| Bond Type | Coupling Partner | Catalyst System | Base | Expected Product |

| C-N (Buchwald-Hartwig) | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 3-Anilino-4-(trifluoromethyl)phenol |

| C-N (Buchwald-Hartwig) | Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | 3-Morpholino-4-(trifluoromethyl)phenol |

| C-O (Ullmann-type) | Phenol | CuI / L-proline | K₂CO₃ | 3-Phenoxy-4-(trifluoromethyl)phenol |

| C-S (Thioetherification) | Thiophenol | Pd(OAc)₂ / Xantphos | K₃PO₄ | 3-(Phenylthio)-4-(trifluoromethyl)phenol |

Oxidative Transformations and Radical Chemistry

The phenol moiety of this compound is susceptible to oxidative transformations, which can proceed through either ionic or radical pathways. These reactions can lead to the formation of reactive intermediates or directly to functionalized products.

Phenols can undergo one-electron oxidation to form phenoxyl radicals. researchgate.net This process can be initiated by chemical oxidants, enzymes, or photochemical methods. nih.govrsc.org The resulting phenoxyl radical of this compound would be a transient species whose stability and reactivity are influenced by its substituents. Sterically hindered phenols can form stable phenoxyl radicals that can be isolated and characterized. nih.govresearchgate.net

The reactivity of the 3-iodo-4-(trifluoromethyl)phenoxyl radical would involve pathways such as dimerization (C-C or C-O coupling) or reaction with other molecules. The presence of the electron-withdrawing trifluoromethyl group can influence the electronic distribution and subsequent reactivity of the radical intermediate. Studies on related phenols show that phenoxyl radicals can participate in redox cycling, especially in the presence of thiols, leading to the generation of other reactive oxygen species. nih.gov

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), are powerful oxidants used for the dearomatization of phenols. nih.govresearchgate.net This transformation converts the planar aromatic phenol into a non-aromatic cyclohexadienone, a valuable synthetic intermediate. rsc.org The reaction typically proceeds by initial ligand exchange between the phenol and the iodine(III) reagent. rsc.org This is followed by the addition of a nucleophile to the aromatic ring, either at the ortho or para position. chemrxiv.org

For this compound, oxidative dearomatization would likely occur with nucleophilic attack at the ortho or para position relative to the hydroxyl group. The outcome of the reaction can be controlled by the choice of nucleophile and reaction conditions. This methodology provides a direct route to highly functionalized cyclic systems. nih.gov

The table below shows potential products from the oxidative dearomatization of this compound with various nucleophiles.

| Iodine(III) Reagent | Nucleophile | Solvent | Expected Product Class |

| Phenyliodine(III) diacetate (PIDA) | H₂O | Acetonitrile/H₂O | Hydroxycyclohexadienone |

| Phenyliodine(III) diacetate (PIDA) | Methanol | Methanol | Methoxycyclohexadienone |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Acetic Acid | Acetic Acid | Acetoxycyclohexadienone |

While many oxidative dearomatization reactions are depicted via ionic pathways involving phenoxenium ion intermediates, substantial evidence suggests that radical mechanisms can be operative. rsc.orgresearchgate.net Mechanistic investigations into the iodine(III)-promoted oxidative dearomatization of phenols have pointed towards a radical-chain pathway in certain cases. chemrxiv.orgresearchgate.netamazonaws.com

This proposed mechanism involves the formation of a phenoxyl radical as a key chain-carrying intermediate. amazonaws.com The reaction is initiated by a single-electron transfer (SET) from the phenol to the iodine(III) reagent. researchgate.net The resulting phenoxyl radical then reacts with a nucleophile, and the catalytic cycle is propagated by an iodanyl(II) radical species. chemrxiv.orgamazonaws.com This radical-chain mechanism can rationalize experimental observations that are not fully explained by purely ionic pathways. amazonaws.com

In the context of functionalization reactions, radical pathways are also crucial. For instance, in certain palladium-catalyzed fluorination reactions, mechanistic studies have revealed complex pathways that may involve radical intermediates or unusual ligand modifications, which ultimately dictate the reaction's efficiency and selectivity. chemrxiv.org Understanding these radical pathways is essential for developing new synthetic methods and optimizing existing ones for the precise functionalization of complex molecules like this compound.

Influence of Substituents on Chemical Reactivity

Electronic Effects of Trifluoromethyl Group on Aromatic Ring Activation/Deactivation

The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the reactivity of an aromatic ring is profound, leading to significant deactivation towards electrophilic aromatic substitution. askfilo.com This effect is primarily due to the strong negative inductive effect (-I) exerted by the three highly electronegative fluorine atoms. nih.govwikipedia.org

The C-F bonds are highly polarized, with electron density drawn away from the carbon atom and, consequently, from the attached aromatic ring. This inductive withdrawal reduces the electron density of the entire π-system, making the ring less nucleophilic and therefore less reactive towards incoming electrophiles. wikipedia.org Unlike groups with lone pairs or π-bonds, the trifluoromethyl group has no electron-donating resonance effect (+M) to counteract its powerful inductive pull. wikipedia.org

This strong deactivation is reflected in the Hammett substituent constants (σ), which provide a quantitative measure of a substituent's electronic influence. The σ values for the -CF3 group are positive, indicating its electron-withdrawing nature.

| Substituent | σ_meta | σ_para |

|---|---|---|

| -CF₃ | 0.43 | 0.54 |

In the context of this compound, the -CF3 group at the para position relative to the hydroxyl group significantly reduces the electron-donating capacity of the -OH group. While the hydroxyl group strongly activates the ortho and para positions, the -CF3 group at position 4 strongly deactivates the entire ring, particularly positions 3 and 5 (ortho to -CF3) and position 1 (ipso to -OH). This creates a complex electronic landscape where the activating effect of the hydroxyl group is substantially diminished.

Role of Iodine in Modulating Reactivity

Halogens, including iodine, present a unique combination of electronic effects when attached to an aromatic ring. They are generally considered deactivating groups, yet they direct incoming electrophiles to the ortho and para positions. uobabylon.edu.iq This behavior stems from the competition between their inductive and resonance effects.

Inductive Effect (-I): Iodine is more electronegative than carbon, causing it to withdraw electron density from the aromatic ring through the sigma bond. uomustansiriyah.edu.iq This inductive effect deactivates the ring, making it less reactive towards electrophiles compared to benzene (B151609). uobabylon.edu.iq Among the halogens, iodine is the least electronegative, and its inductive effect is weaker than that of fluorine, chlorine, or bromine. pearson.com

Resonance Effect (+M): Like other halogens, iodine possesses lone pairs of electrons in its outer shell. These electrons can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions. wikipedia.orgijrar.org This resonance donation is responsible for the ortho, para-directing nature of iodine. wikipedia.org

| Effect | Description | Impact on Reactivity | Impact on Regioselectivity |

|---|---|---|---|

| Inductive (-I) | Withdraws electron density from the ring due to electronegativity. | Deactivating | Deactivates all positions (ortho/para more than meta) |

| Resonance (+M) | Donates lone-pair electron density to the ring's π-system. | Activating (but weaker than -I effect) | Ortho, Para-directing |

Computational and Theoretical Studies of 3 Iodo 4 Trifluoromethyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in understanding the fundamental properties of 3-Iodo-4-(trifluoromethyl)phenol.

Geometry optimization using DFT methods, such as with the B3LYP functional and a basis set like 6-311++G(d,p), determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. vulcanchem.com For this compound, the optimization process would precisely calculate the bond lengths, bond angles, and dihedral angles. The molecular structure features a phenol (B47542) ring with an iodine atom at the meta position and a trifluoromethyl (-CF₃) group at the para position relative to the hydroxyl group. researchgate.net The strong electron-withdrawing nature of the -CF₃ group and the size of the iodine atom significantly influence the geometry of the benzene (B151609) ring. researchgate.net

| Parameter | Description | Expected Influence on this compound |

| Optimized Geometry | The lowest energy 3D structure. | The bulky iodine and -CF₃ groups will cause minor distortions in the benzene ring from a perfect hexagon. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Lowered by the electron-withdrawing -CF₃ group, making the molecule less prone to oxidation compared to phenol. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Significantly lowered by the potent electron-accepting nature of the -CF₃ group. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A key factor in determining chemical reactivity and the energy of the lowest electronic transition. nih.gov |

This table presents expected trends based on theoretical principles. Exact values require specific DFT calculations.

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is calculated from the HOMO-LUMO energy gap. A larger gap corresponds to a "harder" molecule, implying lower reactivity. nih.gov

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, classifying it as an electrophile.

For this compound, the presence of the -CF₃ group is expected to result in a high electrophilicity index, indicating a strong capacity to act as an electron acceptor.

| Global Reactivity Descriptor | Formula | Significance |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Indicates the overall electron-attracting power of the molecule. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | A large value indicates high stability and low reactivity. |

| Global Electrophilicity (ω) | ω = χ² / (2η) | Measures the propensity of the species to accept electrons. |

This table outlines the definitions of global reactivity descriptors.

The electrophilic and nucleophilic nature of a molecule is not uniform across its structure. The iodine atom in hypervalent iodine compounds can act as an electrophilic center. nih.govnih.gov While the iodine in this compound is not hypervalent, the C-I bond is a potential site for reactions. The electron-withdrawing effects of the trifluoromethyl group make the aromatic ring electron-deficient, enhancing its susceptibility to nucleophilic attack, while diminishing its reactivity toward electrophiles compared to unsubstituted phenol. The specific sites for electrophilic and nucleophilic attacks are best visualized using Molecular Electrostatic Potential (MEP) maps.

Advanced Quantum Chemical Analyses

Beyond standard DFT calculations, more advanced analyses provide deeper chemical insight into the bonding and charge distribution within the molecule.

Natural Bond Orbital (NBO) analysis transforms the calculated wave function into a representation that aligns with classical Lewis structures, showing localized bonds and lone pairs. researchgate.net This method provides detailed information about charge distribution and, crucially, about charge delocalization and hyperconjugative interactions. scirp.org This is achieved by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance.

For this compound, key NBO interactions would include:

Delocalization of oxygen lone pairs (LP) into the antibonding π* orbitals of the aromatic ring (LP(O) → π*(C-C)).

Hyperconjugative interactions involving the C-F bonds of the trifluoromethyl group.

Interactions involving the lone pairs of the iodine atom.

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

| LP (O) | π* (C-C) of ring | π-Conjugation | Stabilizes the molecule through electron delocalization from the hydroxyl group to the ring. |

| π (C-C) of ring | σ* (C-F) | Hyperconjugation | Electron withdrawal from the ring into the -CF₃ group. |

| LP (I) | σ* (C-C) of ring | Hyperconjugation | Contribution of iodine's lone pairs to the electronic structure. |

This table illustrates the primary donor-acceptor interactions expected from an NBO analysis.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. vulcanchem.com It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack.

The MEP map is color-coded:

Red regions : Indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites (e.g., the oxygen atom of the hydroxyl group).

Blue regions : Indicate positive electrostatic potential, electron-poor, and are characteristic of electrophilic sites (e.g., the hydrogen atom of the hydroxyl group).

Green regions : Represent neutral or near-zero potential.

In the MEP map of this compound, the most negative potential (red) would be centered on the phenolic oxygen atom. The most positive potential (blue) would be located on the hydroxyl hydrogen, making it the primary site for hydrogen bonding. The electron-withdrawing -CF₃ group would create a region of moderately positive potential on the adjacent ring carbons, while the area around the polarizable iodine atom would also exhibit distinct electrostatic features influencing its interactions. scirp.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species are primary determinants of the reaction's feasibility and pathway. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, one could hypothesize the electronic landscape. The phenol group is an electron-donating system, which would raise the energy of the HOMO. Conversely, the trifluoromethyl group is a strong electron-withdrawing group, which would lower the energy of the LUMO. The iodine atom can act as both a sigma-withdrawing and a pi-donating group, adding a layer of complexity to its influence on the frontier orbitals.

A computational study would precisely calculate the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the spatial distribution of these orbitals. This information would be invaluable for predicting how this compound would behave in various reactions. For instance, the locations of the HOMO and LUMO lobes would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. Without such a study, any predictions remain speculative.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value | Significance |

| HOMO Energy | Moderately high | Influenced by the electron-donating phenol group. |

| LUMO Energy | Low | Influenced by the electron-withdrawing trifluoromethyl group. |

| HOMO-LUMO Gap | Small to moderate | Suggests potential for reactivity. |

Note: The data in this table is purely hypothetical and serves to illustrate the type of information a computational study would provide. No experimental or calculated data for this compound is currently available in the public domain.

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions, including the identification of short-lived transition states and intermediate species.

Transition State Analysis in Substitution and Functionalization Reactions

Transition state theory is a fundamental concept in chemical kinetics that describes the energetic barrier that must be overcome for reactants to transform into products. Computational methods, particularly Density Functional Theory (DFT), are adept at locating the geometry and energy of these high-energy transition state structures.

For this compound, a key area of interest would be the substitution of the iodine atom, a common reaction for aryl iodides. A computational analysis could model the approach of a nucleophile, map the potential energy surface, and identify the transition state for the substitution. The calculated activation energy for this transition state would provide a quantitative measure of the reaction's kinetic feasibility. Similarly, functionalization reactions at the aromatic ring or the phenolic hydroxyl group could be modeled to understand their mechanisms and predict their outcomes.

Elucidation of Reaction Pathways and Intermediate Species

Beyond identifying single transition states, computational modeling can elucidate entire reaction pathways, including the formation of any intermediate species. For complex, multi-step reactions, this can provide a detailed, step-by-step understanding of the transformation.

For instance, in a palladium-catalyzed cross-coupling reaction involving this compound, computational modeling could trace the catalytic cycle, identifying the structures and energies of all intermediates (e.g., oxidative addition complexes, transmetalation intermediates, and reductive elimination products) and the transition states connecting them. This level of detail is often inaccessible through experimental methods alone.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 3-Iodo-4-(trifluoromethyl)phenol, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed to confirm its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the phenolic hydroxyl proton (-OH) and the aromatic protons. The -OH proton is expected to appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The aromatic region would display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. Based on the substitution pattern, one would expect to see three signals corresponding to the protons at positions 2, 5, and 6. The coupling patterns (doublets, doublet of doublets) and coupling constants (J-values) would allow for their definitive assignment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the iodine atom (C-3) would be identifiable by its characteristic chemical shift. The carbon bearing the trifluoromethyl group (C-4) would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the other aromatic carbons would be influenced by the electronic effects of the iodo, hydroxyl, and trifluoromethyl substituents.

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a crucial technique. The spectrum is expected to show a single signal, a singlet, for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is indicative of the electronic environment of the trifluoromethyl group on the aromatic ring. For instance, data for the related compound 3-(trifluoromethyl)phenol (B45071) shows a ¹⁹F NMR signal at approximately -62.89 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is predictive and based on analyses of similar compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H (on -OH) | Variable (broad singlet) | - | s |

| H-2 | 7.5 - 7.8 | - | d |

| H-5 | 7.0 - 7.3 | - | dd |

| H-6 | 6.8 - 7.1 | - | d |

| C-1 | - | 155 - 160 | s |

| C-2 | - | 130 - 135 | s |

| C-3 | - | 90 - 95 | s |

| C-4 | - | 125 - 130 (quartet) | q |

| C-5 | - | 115 - 120 | s |

| C-6 | - | 110 - 115 | s |

| CF₃ | - | ~123 (quartet) | q |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group. Strong absorption bands typically between 1100 and 1400 cm⁻¹ would be indicative of the C-F stretching vibrations of the trifluoromethyl group. researchgate.netnist.gov The C-I stretching vibration would appear at lower wavenumbers, generally in the 500-600 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic compounds. The spectrum of this compound is expected to show absorption maxima corresponding to π→π* transitions of the substituted benzene ring. The presence of the hydroxyl, iodo, and trifluoromethyl groups will influence the position and intensity of these absorption bands compared to unsubstituted benzene.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Trifluoromethyl | C-F Stretch | 1100 - 1400 (strong) |

| Carbon-Iodine | C-I Stretch | 500 - 600 |

X-ray Diffraction (XRD) for Solid-State Structure Determination

For this compound, an XRD analysis would be expected to show the phenolic -OH group forming hydrogen bonds with neighboring molecules, a common feature in the crystal packing of phenols. The analysis would also precisely define the geometry of the benzene ring and the spatial relationship between the iodo and trifluoromethyl substituents. As of now, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. The Hirshfeld surface is a graphical representation of the space occupied by a molecule in a crystal, color-coded to show the nature and strength of close contacts with neighboring molecules.

Research Applications of 3 Iodo 4 Trifluoromethyl Phenol and Its Derivatives

Precursors for Complex Organic Synthesis

3-Iodo-4-(trifluoromethyl)phenol serves as a key starting material for the construction of more complex molecules. Its functional groups—the hydroxyl, the iodine, and the trifluoromethyl group—provide multiple reaction sites that can be addressed selectively to build intricate molecular frameworks.

The presence of an iodine atom on the aromatic ring is of paramount importance for its role as a synthetic building block. The carbon-iodine bond is particularly amenable to participating in a wide array of palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the straightforward introduction of various functional groups and molecular fragments onto the phenol (B47542) scaffold.

Key reactions utilizing the C-I bond include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form new carbon-carbon bonds, creating biaryl structures.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which are themselves versatile functional handles.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, accessing substituted anilines.

Thiolation: Reaction with thiols to generate aryl thioethers. wikipedia.org

These coupling strategies transform the relatively simple this compound into a diverse range of highly functionalized aromatic compounds, which are often precursors for pharmaceuticals, agrochemicals, and other specialized chemicals. researchgate.netwikipedia.org

| Coupling Reaction | Coupling Partner | Bond Formed | Resulting Structure Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | C-C | Biphenyls, Alkyl-substituted phenols |

| Sonogashira | Terminal Alkyne | C-C (sp) | Alkynyl-substituted phenols |

| Heck | Alkene | C-C (sp2) | Styrenyl-substituted phenols |

| Buchwald-Hartwig | Amine | C-N | Substituted aminophenols |

| Thiolation | Thiol | C-S | Aryl thioethers |

The strategic placement of reactive sites on the this compound ring makes it a suitable precursor for constructing heterocyclic systems. While direct cyclization is one pathway, its primary role is as a building block that, after initial modification, can undergo cyclization reactions. For instance, derivatives of this compound are used in the synthesis of complex fused heterocyclic systems like pyrimido[1,2-b]indazoles and pyrazolo[1,5-a]pyrimidines. nih.govnih.gov The synthesis often involves an initial coupling reaction at the iodine position, followed by a subsequent reaction involving the hydroxyl group (or a derivative thereof) to close the heterocyclic ring. The trifluoromethyl group is often retained in the final structure, imparting specific properties to the target heterocycle.

Phenolic compounds containing trifluoromethyl groups are important intermediates in the agrochemical industry. google.com The trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity, which are crucial for the efficacy of herbicides and pesticides. This compound can be used to synthesize active agrochemical ingredients, such as trifluoromethyl-substituted diphenyl ether herbicides. google.com The synthetic route typically involves a nucleophilic substitution reaction where the phenol (or its corresponding phenate) displaces a leaving group on another aromatic ring. The iodine atom can also be a site for further modification to fine-tune the biological activity of the final product.

Contributions to Material Science Research

The unique electronic properties conferred by the trifluoromethyl and iodo substituents make this compound and its derivatives attractive for the development of advanced materials.

Derivatives of this compound are explored as monomers and building blocks for materials with tailored characteristics. bldpharm.com The strong electron-withdrawing effect of the -CF₃ group significantly influences the electron density of the aromatic ring, which in turn affects the electronic properties of any resulting material. vulcanchem.com The presence of the heavy iodine atom can also influence properties like phosphorescence and intersystem crossing rates. These features are exploited in the design of:

Organic Light-Emitting Diode (OLED) materials: Tuning the emission color and efficiency.

Covalent Organic Frameworks (COFs): A derivative, 3-Iodo-4-(trifluoromethyl)phenacyl bromide, is listed as a monomer for COFs, which are crystalline porous polymers with applications in gas storage and catalysis. bldpharm.com

Liquid Crystals: The rigid core and strong dipole moment are desirable features for liquid crystal design.

The phenolic hydroxyl group is a classical functional group for polymerization. It can readily participate in reactions to form polyesters and polyethers. Incorporating the 3-iodo-4-(trifluoromethyl)phenyl moiety into a polymer backbone can impart specific properties. sigmaaldrich.com

| Functional Group | Contribution to Polymer Properties |

|---|---|

| -OH (Phenol) | Enables polymerization into polyethers, polyesters, and polycarbonates. |

| -CF₃ (Trifluoromethyl) | Enhances thermal stability, chemical resistance, hydrophobicity, and lowers the refractive index. |

| -I (Iodo) | Provides a site for post-polymerization modification via cross-coupling reactions; increases refractive index and density. |

In dye chemistry, the aromatic scaffold of this compound can be extended through coupling reactions at the iodine position to create larger conjugated systems, which are the basis of many organic dyes. The electron-withdrawing -CF₃ group acts as a powerful auxochrome, modulating the color and photophysical properties of the resulting dye molecule.

Catalysis Research

The presence of both a reactive iodine atom and a phenolic moiety allows this compound and its derivatives to be explored in the field of catalysis, both as precursors to catalytically active species and as participants in modern catalytic cycles.

Potential as Ligands or Precursors for Catalytic Systems

Iodoaromatics, and particularly iodophenols, are crucial substrates for a variety of palladium-catalyzed cross-coupling reactions. rsc.org These reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are fundamental in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov In this context, the carbon-iodine bond of a molecule like this compound can undergo oxidative addition to a low-valent metal center (e.g., Pd(0)), generating an organometallic species that is a key intermediate in the catalytic cycle. While the phenol itself might not act as a traditional ligand that coordinates and stabilizes the metal center throughout the catalytic process, it serves as a critical precursor to the catalytically relevant organometallic species.

Furthermore, the phenolic hydroxyl group can be modified to create more complex ligands. For instance, alkylation of the hydroxyl group can lead to phenoxy derivatives that could act as ligands in various catalytic systems. researchgate.net The electronic properties of such ligands, and consequently the reactivity of the metal center they coordinate, would be significantly influenced by the presence of the electron-withdrawing trifluoromethyl group and the iodine atom on the aromatic ring.

Role in Organophotoredox Catalysis

The field of organophotoredox catalysis, which utilizes visible light to drive chemical reactions, has seen explosive growth. acs.org Iodoarenes play a significant role in these processes, often acting as catalysts or key mediators. hud.ac.uk The carbon-iodine bond is susceptible to homolytic cleavage upon interaction with a photosensitizer or through direct light absorption, generating an aryl radical. This reactivity is harnessed in various transformations.

One prominent mechanism involving iodoarenes is Halogen Atom Transfer (XAT). rsc.org In such processes, a photogenerated radical can abstract the iodine atom from an iodoarene to generate an aryl radical, which then engages in subsequent bond-forming reactions. rsc.orgacs.org This strategy allows for precise control over the generation of aryl radicals under mild conditions. acs.orgacs.org For example, iodoarene-directed photoredox reactions have been developed for the functionalization of remote C(sp³)–H bonds. rsc.org

Moreover, molecular iodine itself can be a catalyst in photoredox systems. In some transformations, cooperative catalysis between molecular iodine and an organic photoredox catalyst has been demonstrated for reactions like C-H amination and lactonization. nih.govrsc.org In these cycles, iodine can be involved in the formation of key intermediates, such as N-iodo species, which are activated by visible light. nih.gov The presence of the iodo-substituent on this compound makes it a suitable candidate for investigation within these types of photoredox-mediated transformations.

Investigation of Halogen and Fluorine Chemistry Principles

The dual halogen substitution (iodine and fluorine in the trifluoromethyl group) on the phenol scaffold makes this molecule an excellent model system for studying fundamental principles of halogen and fluorine chemistry.

Studies on the Effects of Halogen Substitution on Chemical Reactivity

The nature of the halogen substituent on an aromatic ring significantly influences the molecule's reactivity. The carbon-iodine bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), making iodoarenes the most reactive substrates in many reactions, such as nucleophilic aromatic substitution and cross-coupling reactions. acs.org The trifluoromethyl group, being a strong electron-withdrawing group, further influences the reactivity of the C-I bond.

A key area of study is halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic center (a "σ-hole"). nih.govresearchgate.net The strength of this interaction can be tuned by the substituents on the aromatic ring. nih.gov Electron-withdrawing groups, like the trifluoromethyl group in this compound, are known to enhance the positive electrostatic potential on the iodine atom, thereby strengthening its ability to act as a halogen bond donor. nih.govnih.gov Studies have shown that substituting aromatic hydrogens with highly electronegative fluorine atoms can dramatically increase the strength of halogen bonds, in some cases by up to 100%. nih.govresearchgate.net This makes molecules with both iodo and fluoro substituents particularly interesting for applications in crystal engineering and drug design, where halogen bonds are used to control molecular assembly and ligand-protein interactions. nih.gov

| Property | C-F | C-Cl | C-Br | C-I |

| Average Bond Enthalpy (kJ/mol) | 485 | 327 | 285 | 213 |

| Electronegativity of Halogen | 3.98 | 3.16 | 2.96 | 2.66 |

| Reactivity in SNAr | Lowest | Low | High | Highest |

| Halogen Bond Donor Strength | Weakest | Weak | Moderate | Strongest |

| This table presents general trends for halogens attached to carbon. Specific values can vary based on the complete molecular structure. |

Advancements in Organofluorine Chemistry and Trifluoromethylation Strategies

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and bioavailability. nih.gov Consequently, the development of new trifluoromethylation methods is a major focus of organofluorine chemistry. nih.gov Molecules like this compound are products of such strategies and also serve as building blocks for more complex fluorinated compounds.

Research in this area includes the development of electrophilic trifluoromethylating reagents, many of which are hypervalent iodine compounds. nih.govacs.orgacs.org These reagents, such as Togni's reagents, can transfer a "CF₃⁺" equivalent to a variety of nucleophiles. beilstein-journals.orgnih.gov The study of the reactivity of these reagents with phenols has revealed that trifluoromethylation can occur at the oxygen atom to form trifluoromethyl ethers or at the aromatic ring to yield trifluoromethyl-substituted cyclohexadienones. acs.org The synthesis of trifluoromethyl-substituted phenols often involves multi-step processes starting from precursors like trifluoromethyl-substituted halobenzenes. google.com The presence of both an iodine atom and a trifluoromethyl group on the same aromatic ring, as in this compound, provides a platform for subsequent selective chemical modifications at either the iodine or the phenol position, furthering the toolkit of organofluorine chemistry.

Future Research Directions

Exploration of Undiscovered Reactivity Profiles

The current understanding of the reactivity of 3-Iodo-4-(trifluoromethyl)phenol is largely extrapolated from related structures. A key area for future research is the systematic exploration of its unique reactivity.

Advanced Radical Reactions: The C-I bond is relatively weak and susceptible to homolytic cleavage, making it an excellent precursor for generating aryl radicals. Future studies could investigate its participation in modern radical-mediated transformations. A particularly promising strategy is the Directed Halogen Atom Transfer (DIXAT), a method that allows for the chemoselective activation of specific C-X bonds based on spatial orientation rather than just bond dissociation energies acs.orgwikipedia.org. This could enable unprecedented remote C(sp³)–H functionalization by tethering a directing group to the phenolic oxygen acs.org. Investigating the reactivity of this compound with various radical species, such as alkyl radicals, could reveal new pathways for C-C bond formation, with kinetics influenced by the electronic effects of the trifluoromethyl group cmu.edu.

Photocatalysis and Electrosynthesis: The development of visible-light-promoted reactions offers a sustainable approach to chemical synthesis. Future research could focus on the photocatalytic activation of the C-I bond in this compound. For instance, a visible-light-promoted multiple trifluoromethylation of phenol (B47542) derivatives using CF₃I has been demonstrated, suggesting that the phenol moiety itself can be photoexcited to participate in single-electron transfer processes chemistryviews.org. Exploring similar photocatalytic systems could lead to novel trifluoromethylation, arylation, or cyclization reactions. Furthermore, electrochemical methods, which use electrons as clean reagents, could be developed for the selective iodination or functionalization of the phenol, avoiding harsh chemical oxidants nih.gov.

Novel Cross-Coupling Methodologies: While the iodine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, future work could explore novel catalytic systems that offer enhanced efficiency, broader substrate scope, or unique selectivity. This includes developing catalysts that are resistant to deactivation by the acidic phenol group or that can operate under milder, more sustainable conditions.

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Improving the synthesis of this compound is crucial for its accessibility and potential large-scale application. Future research should target the development of more efficient, cost-effective, and environmentally benign synthetic protocols.

Green Chemistry Approaches: Traditional methods for synthesizing halogenated phenols can involve toxic reagents and produce significant waste google.comscielo.br. Future research should focus on "green" alternatives. This includes using non-toxic, inexpensive, and readily available halogen sources, such as sodium halides, activated by environmentally friendly oxidants like hydrogen peroxide in green solvents like water or ethanol (B145695) scielo.brnih.govrsc.org. The use of deep eutectic solvents (DES) as biodegradable and reusable catalysts for the transformation of arylboronic acids into phenols represents another sustainable avenue to explore chemistryviews.org.

Continuous Flow Synthesis: For industrial-scale production, transitioning from batch manufacturing to continuous flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved process control, and easier scalability chemicalindustryjournal.co.uknih.gov. Developing a continuous flow process for the synthesis of this compound could significantly improve efficiency and reduce costs, particularly for reactions involving unstable intermediates like organolithium species, which are sometimes used in the synthesis of related compounds okayama-u.ac.jp. This approach is increasingly being adopted for the manufacturing of active pharmaceutical ingredients (APIs) nih.govresearchgate.net.

Enzymatic and Biocatalytic Methods: Biocatalysis offers a highly selective and sustainable route for chemical synthesis. Research into enzymes that can perform regioselective halogenation or functionalization of phenolic compounds is an emerging field. The anaerobic degradation of halogenated phenols by certain microbial consortia has been observed, indicating that biological systems can interact with and transform these molecules nih.gov. Future work could aim to identify or engineer enzymes capable of synthesizing or modifying this compound under mild, aqueous conditions.

Advanced Computational Modeling for Property Prediction and Reaction Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, saving time and resources.

Property Prediction with TD-DFT: Time-Dependent Density Functional Theory (TD-DFT) is a robust method for predicting the electronic and photophysical properties of molecules mpg.dewikipedia.orgiupac.org. Applying TD-DFT calculations to this compound can provide insights into its UV-Vis absorption spectra, excitation energies, and fluorescence properties rsc.orguky.edu. Such predictions are invaluable for designing applications in materials science, such as organic fluorophores acs.org. For fluorinated molecules, functionals like M06-2X and B3LYP have shown good correlation with experimental data rsc.orguky.edu.

Reaction Mechanism and Pathway Analysis: DFT calculations can be used to model reaction pathways, calculate activation barriers, and understand transition state geometries. This would be particularly useful for elucidating the mechanisms of novel reactions, such as the DIXAT processes or photocatalytic transformations mentioned in section 7.1 acs.org. By understanding the energetic landscape of potential reactions, researchers can rationally design catalysts and reaction conditions to favor desired products and suppress side reactions.

Data-Driven and Machine Learning Approaches: The integration of computational data with machine learning algorithms is an emerging trend in chemistry. By generating a computational dataset of properties for this compound and related compounds, it may be possible to develop predictive models for reactivity in specific reaction classes, such as Cu-catalyzed halogen atom transfer reactions nih.govresearchgate.net. These data-driven models can accelerate the discovery of optimal reaction conditions and novel transformations.

Expansion of Applications in Emerging Chemical and Material Science Fields

The unique combination of iodo and trifluoromethyl substituents suggests that this compound could be a valuable building block in several advanced fields.

Fluoropolymer Development: Organofluorine compounds are central to materials science, particularly in the creation of fluoropolymers with exceptional thermal stability and chemical resistance wikipedia.orgnumberanalytics.comnumberanalytics.com. The trifluoromethyl group in this compound could be incorporated into polymer backbones or as a pendant group to impart these desirable properties nih.govacs.org. The iodine atom provides a convenient site for polymerization or post-polymerization functionalization, allowing for the creation of novel fluorinated materials for applications in electronics, coatings, or membranes acs.org.

Organic Electronics and Photonics: The electronic properties imparted by the trifluoromethyl group make this phenol derivative a candidate for use in organic electronic materials. The high electronegativity of fluorine can influence the energy levels of molecular orbitals, which is a critical parameter for materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The iodine atom can be used to attach the molecule to other components or surfaces, or to tune intermolecular interactions in the solid state.

Bioactive Molecules and Agrochemicals: The trifluoromethyl group is a well-known feature in many pharmaceuticals and agrochemicals, where it can enhance metabolic stability, bioavailability, and binding affinity numberanalytics.com. While this article excludes specific therapeutic applications, a future research direction is the use of this compound as a scaffold to synthesize libraries of new compounds for screening in these areas. The iodine atom serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions.

Interactive Data Tables

Table 1: Key Physicochemical Properties of Related Phenols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-(Trifluoromethyl)phenol | 402-45-9 | C₇H₅F₃O | 162.11 | 45-47 |

| 2-Iodo-4-(trifluoromethyl)phenol | 463976-21-8 | C₇H₄F₃IO | 288.01 | N/A |

| 3-Iodo-2-(trifluoromethyl)phenol | 1243283-58-0 | C₇H₄F₃IO | 288.01 | N/A |

| 4-(Trifluoromethylthio)phenol | 461-84-7 | C₇H₅F₃OS | 194.17 | 57-60 |

Table 2: Comparison of Synthetic Methodologies for Halogenated Phenols

| Method | Reagents | Solvent | Key Advantages | Relevant Future Direction |

| Classical Diazotization | Haloaniline, NaNO₂, H₂SO₄ | Water | Well-established | Often high pollution, being replaced google.com |

| Direct Halogenation | Phenol, I₂, Oxidant | Various | Direct C-H functionalization | Poor selectivity, harsh conditions google.comscielo.br |

| Green Iodination | Phenol, I₂, H₂O₂ | Water | Environmentally benign, mild conditions scielo.br | Sustainability (7.2) |

| Flow Synthesis | Organolithium, Electrophile | THF | High control, safety, scalability okayama-u.ac.jp | Efficiency (7.2) |

| Photocatalysis | Phenol, CF₃I, Photocatalyst | DMF | Uses visible light, mild conditions chemistryviews.org | Reactivity (7.1) |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-Iodo-4-(trifluoromethyl)phenol with high purity?

- Methodological Answer : The synthesis should prioritize regioselective iodination and stabilization of the phenol group. A two-step approach is common:

Trifluoromethyl Introduction : Use directed ortho-metalation (DoM) on 4-(trifluoromethyl)phenol with a strong base (e.g., LDA) to deprotonate the phenolic hydroxyl group, followed by electrophilic iodination using iodine monochloride (ICl) .

Protection/Deprotection : Protect the phenol group as a silyl ether (e.g., TBSCl) to prevent unwanted side reactions during iodination. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product .

- Key Considerations : Monitor reaction temperature (<0°C for iodination) to avoid decomposition of the trifluoromethyl group. Confirm regiochemistry using NMR to detect electronic effects of substituents .

Q. How can the structure of this compound be validated spectroscopically?

- Methodological Answer :

- NMR Analysis :

- NMR: The phenolic proton appears as a singlet (~5 ppm) due to exchange broadening.

- NMR: The trifluoromethyl group shows a quartet (~125 ppm, ).

- NMR: A single peak near -60 ppm confirms the CF group .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M-H] at m/z 301.902 (calculated for CHFIO).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) and refine the structure using SHELXL .

Advanced Research Questions

Q. How can contradictory reactivity data between computational models and experimental results for this compound be resolved?

- Methodological Answer :

- Revisiting Solvent Effects : The trifluoromethyl group increases hydrophobicity; use polar aprotic solvents (e.g., DMF) to enhance solubility and reactivity in cross-coupling reactions .

- Isotopic Labeling : Substitute with to track reaction pathways via radiochemical analysis .

- DFT Calculations : Model transition states (e.g., using Gaussian 16) to identify steric/electronic conflicts. Compare with experimental kinetics (e.g., Hammett plots) .

Q. What strategies mitigate the electron-withdrawing effects of the trifluoromethyl group during nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Activation : Introduce electron-donating groups (e.g., -OMe) para to the iodine to counteract the CF group’s deactivation.

- Metal Catalysis : Use Cu(I) or Pd(0) catalysts to facilitate NAS. For example, Ullmann coupling with amines proceeds efficiently at 80°C in DMSO .

- Microwave-Assisted Synthesis : Accelerate reaction rates under controlled heating (100–150°C) to overcome kinetic barriers .

Q. How does the acidity of this compound compare to its non-iodinated analogs, and what implications does this have for its reactivity?

- Methodological Answer :

- pKa Measurement : Determine via UV-Vis titration in DMSO/water. The CF group lowers pKa (~8.5) compared to phenol (pKa ~10), enhancing acidity. Iodine’s inductive effect further stabilizes the deprotonated form .

- Reactivity Implications : The phenolic oxygen becomes a stronger nucleophile, enabling efficient O-alkylation or acylation under mild conditions .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Waste Disposal : Collect iodinated waste separately in amber glass containers. Neutralize phenolic residues with 10% NaOH before disposal .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Applications in Advanced Synthesis

Q. How can this compound serve as a building block for fluorinated ligands or pharmaceuticals?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.